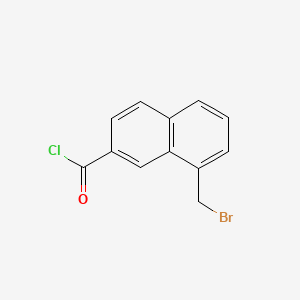
1-(Bromomethyl)naphthalene-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 . This compound is known for its applications in organic synthesis and pharmaceuticals . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups.
Méthodes De Préparation
One common method includes the reaction of 1-naphthalenemethanol with bromine to form 1-(bromomethyl)naphthalene, which is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient bromination and chlorination reagents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reagents and conditions used, but typically include substituted naphthalene derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(Bromomethyl)naphthalene-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the synthesis of biologically active compounds for research in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the bromomethyl and carbonyl chloride groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)naphthalene-7-carbonyl chloride include other naphthalene derivatives with different substituents, such as:
1-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain types of reactions.
1-(Chloromethyl)naphthalene-7-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
1-(Bromomethyl)naphthalene-2-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct reactivity and applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H8BrClO |
|---|---|
Poids moléculaire |
283.55 g/mol |
Nom IUPAC |
8-(bromomethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7H2 |
Clé InChI |
NYUPXORHMGDCJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



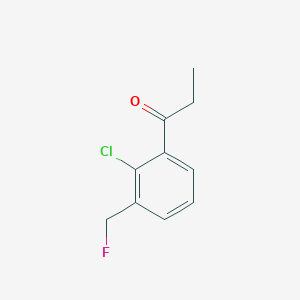
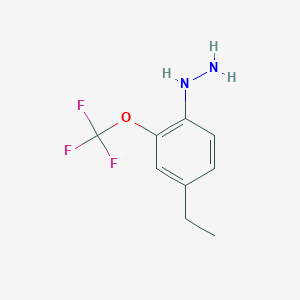
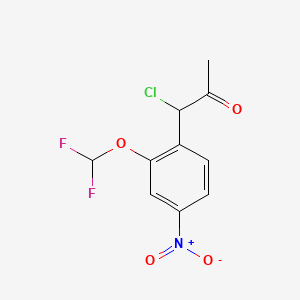
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)

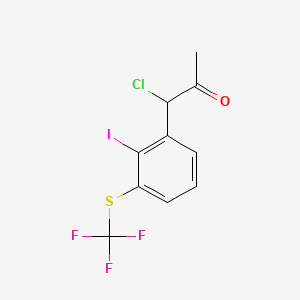
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)

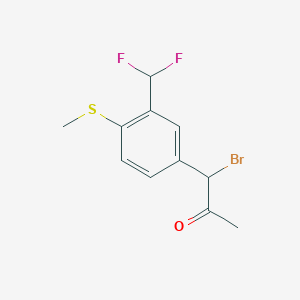
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)

